Fludelone

Description

Conceptual Framework of Fludelone within Epothilone (B1246373) Research

The conceptual foundation for this compound is rooted in the study of epothilones, a class of 16-membered macrolide compounds. nih.govmdpi.com Originally identified as secondary metabolites from the soil-dwelling myxobacterium Sorangium cellulosum, epothilones demonstrated potent cytotoxic activity. nih.govresearchgate.net Their mechanism of action is similar to that of the well-known anticancer drug paclitaxel (B517696); they function as microtubule-stabilizing agents. researchgate.netnih.gov By binding to tubulin and stabilizing microtubules, they disrupt the dynamic process of microtubule assembly and disassembly, which is essential for cell division. This interference leads to an arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis, or programmed cell death. researchgate.netpnas.org

A key driver for epothilone research was the discovery that these compounds are effective against cancer cells that have developed resistance to taxane-based chemotherapies. mdpi.com This includes tumors with resistance mediated by the overexpression of P-glycoprotein (a multidrug resistance pump) or by mutations in the β-tubulin gene. researchgate.netaacrjournals.orgresearchgate.net The limitations of natural epothilones, such as metabolic instability, spurred a new research direction focused on creating improved versions through chemical synthesis. nih.gov

This compound emerged from this conceptual framework as a rationally designed, second-generation synthetic analog. researchgate.netnih.gov The primary goal of creating such analogs was to improve upon the pharmacological properties of the parent natural products. nih.gov Researchers aimed to enhance metabolic stability, increase the therapeutic index, and optimize efficacy, thereby creating a more promising drug candidate. nih.govresearchgate.net The development of this compound is a prominent example of target-directed total synthesis, where insights into biological function and structure-activity relationships guide the chemical construction of novel molecules with potential clinical value. nih.gov

Historical Context of this compound Discovery and Development at Research Institutions

This compound was discovered and developed as a result of a dedicated research program at the Memorial Sloan Kettering Cancer Center (MSKCC). mskcc.orgmskcc.org The laboratory of chemist Samuel J. Danishefsky was at the forefront of this effort, achieving the first total synthesis of key epothilones and subsequently creating over 100 analogs through innovative synthetic chemistry. pnas.orgmskcc.org

The development process was characterized by a close collaboration between chemists and pharmacologists. mskcc.org Pharmacologist Ting-Chao Chou played an essential role in evaluating the biological activity of the newly synthesized compounds, providing the critical feedback needed to guide further chemical modifications. nih.govmskcc.org This synergistic relationship between chemical synthesis and biological testing was central to the program's success. nih.gov

The creation of this compound was described as a process of "molecular editing" and total synthesis, where scientists manipulated the compound's structure to enhance its properties. nih.govmskcc.org Through this meticulous work, this compound emerged as a highly promising therapeutic candidate from preclinical investigations, showing potent activity against a range of cancer cells, including breast, ovarian, and leukemia. nih.govnih.govmskcc.org The promise of this research platform led to further collaborations, such as the one between MSKCC and Bristol-Myers Squibb to advance a related, next-generation compound, iso-fludelone (B1150107), into clinical trials. mskcc.org

Classification and Structural Relationship to Parent Natural Products and Analogs

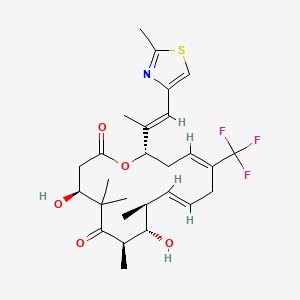

This compound is classified as a second-generation, fully synthetic epothilone analog. nih.govresearchgate.net Its full chemical name is 26-trifluoro-(E)-9,10-dehydro-12,13-desoxy-epothilone B. nih.govaacrjournals.org It was designed as a derivative of the natural product Epothilone D. researchgate.net

The structure of this compound incorporates several deliberate modifications when compared to its natural precursors. The most significant of these is the substitution of a trifluoromethyl (CF₃) group for a methyl (CH₃) group at a key position on the macrolide ring. researchgate.netresearchgate.net This "molecular editing" was not arbitrary; the introduction of the trifluoromethyl group was a strategic decision aimed at improving the molecule's metabolic stability and broadening its therapeutic index, which is a measure of a drug's benefit versus its toxicity. researchgate.netnih.govresearchgate.net

This compound's development was part of an evolutionary process of analog creation. It followed first-generation analogs like 12,13-desoxyepothilone B (dEpoB), which was also synthesized in the Danishefsky lab and showed high effectiveness in preclinical models. pnas.org In turn, the this compound structure served as a platform for third-generation analogs like iso-fludelone. nih.govmedkoo.com Iso-fludelone incorporated further changes, such as replacing the thiazole (B1198619) ring with an isoxazole (B147169) moiety, to achieve even greater water solubility, stability, and potency. nih.govmedkoo.comresearchgate.net

The following table summarizes the relationships between this compound and other key epothilone compounds.

| Compound Name | Classification / Generation | Parent Compound | Key Structural Feature / Modification | Noted Research Findings |

|---|---|---|---|---|

| Epothilone B | Natural Product | N/A (Natural Product) | 16-membered macrolide with a methyl group at C12. researchgate.net | Potent microtubule stabilizer; activity limited by metabolic instability. nih.gov |

| Epothilone D | Natural Product | N/A (Natural Product) | Lacks the C12 methyl group of Epothilone B. | Natural precursor for the design of this compound. researchgate.net |

| dEpoB (12,13-desoxyepothilone B) | 1st Gen. Analog | Epothilone B | Removal of the epoxide group. pnas.org | Highly effective in various in vivo xenograft tumor models. pnas.org |

| This compound | 2nd Gen. Analog | Epothilone D | Addition of a trifluoromethyl (CF₃) group and other modifications. nih.govresearchgate.net | Improved therapeutic index and metabolic stability; potent against drug-resistant tumors. researchgate.netnih.govresearchgate.net |

| iso-fludelone | 3rd Gen. Analog | This compound / Epothilone B | Replacement of the thiazole side chain with an isoxazole. nih.govmedkoo.com | Increased stability, water solubility, and potency compared to earlier generations. medkoo.comcancer.gov |

Structure

3D Structure

Properties

Molecular Formula |

C27H36F3NO5S |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione |

InChI |

InChI=1S/C27H36F3NO5S/c1-15-8-7-9-19(27(28,29)30)10-11-21(16(2)12-20-14-37-18(4)31-20)36-23(33)13-22(32)26(5,6)25(35)17(3)24(15)34/h7-8,10,12,14-15,17,21-22,24,32,34H,9,11,13H2,1-6H3/b8-7+,16-12+,19-10+/t15-,17+,21-,22-,24-/m0/s1 |

InChI Key |

AUZFRDWTLAUNIR-ZIXYPWDKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C(F)(F)F |

Canonical SMILES |

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C(F)(F)F |

Synonyms |

26-trifluoro-(E)-9,10-dehydro-12,13-desoxy-epothilone fludelone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fludelone

Total Synthesis Approaches to Fludelone and its Analogs

A key aspect of the total synthesis of epothilones, including this compound, is the convergent assembly of smaller, strategically designed molecular fragments. A significant fragment that is conserved in most major epothilone (B1246373) derivatives is the C(1)–C(9) portion of the molecule. nih.gov An efficient and scalable synthesis for this key fragment has been developed, starting from inexpensive materials. nih.gov

One reported synthesis of the C(1)–C(9) homopropargyl alcohol target (1) involves a four-step sequence:

Noyori Hydrogenation: An exceptionally efficient and enantioselective hydrogenation of the starting material (4) yields compound (5). nih.gov

Epoxide Formation: Without purification, compound (5) is treated with sodium carbonate (Na₂CO₃) to form epoxide (6) in excellent yield (88%) and high enantiomeric excess (>99% ee) on multi-gram scales. nih.gov

Epoxide Opening: The final step uses a Pagenkopf method for epoxide opening with propyne (B1212725) to deliver the target C(1)–C(9) fragment, homopropargyl alcohol (1). nih.gov

This stepwise, second-generation synthesis allows for excellent control over the stereochemistry and can be performed on a gram scale, highlighting its practicality for producing the necessary building blocks for this compound and its analogs. nih.gov

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules like this compound. Stereoselective reactions are those that preferentially form one stereoisomer over another. msu.edu The synthesis of the epothilone core relies heavily on such transformations to establish the multiple contiguous stereocenters within the macrolide structure. nih.gov

Key stereoselective transformations employed in the synthesis of the C(1)–C(9) fragment include:

Asymmetric Hydrogenation: The Noyori hydrogenation is a critical step that establishes a key chiral center with exceptional enantioselectivity. nih.gov

Diastereoselective Crotylation: An intermolecular variant of a tandem silylformylation/crotylsilylation sequence was developed to allow for excellent levels of diastereoselectivity in the crotylation step. nih.gov

"Aprotic" Tamao Oxidation: This oxidation step, modified to use 2,3-dimethylhydroquinone (B130011) to generate hydrogen peroxide (H₂O₂) at a faster rate, was crucial for converting intermediate (18e) to (3) with a 9:1 diastereomeric ratio. nih.gov

These highly optimized, stereoselective reactions are fundamental to the successful and efficient construction of the complex chiral architecture of this compound. nih.govmsu.edu

Strategical Design of Key Fragments in this compound Synthesis

Molecular Editing and Rational Chemical Modification Strategies

The development of this compound from earlier epothilone structures is a prime example of rational drug design, where specific molecular modifications are made to enhance a compound's therapeutic properties. researchgate.netnih.gov These changes are intended to improve factors like metabolic stability and potency while managing toxicity. researchgate.netmdpi.com

A defining feature of this compound is the substitution of the C12 methyl group of its parent compound with a trifluoromethyl (CF₃) group. researchgate.netnih.gov The incorporation of CF₃ groups is a known strategy in medicinal chemistry to alter the physicochemical properties of a molecule. acs.org This single modification resulted in a significant improvement in the compound's profile. researchgate.net

The vinyl-CF₃ moiety imparts unique characteristics that affect drug metabolism and pharmacokinetics. researchgate.net In the case of this compound, which is derived from Epothilone D, this substitution enhances metabolic stability while maintaining potent antitumor activity. researchgate.netmdpi.com Although this compound is less potent than its immediate precursor, dehydelone, it is also markedly less toxic, resulting in a superior therapeutic index. researchgate.netnih.gov

Table 1: Impact of Trifluoromethyl Group on Compound Profile

| Compound | Key Feature | Potency | Toxicity | Therapeutic Index |

|---|---|---|---|---|

| Dehydelone | C12-Methyl | High | High | Narrow |

To further enhance the properties of this compound, particularly to restore some of the in vitro potency lost in the transition from dehydelone, chemists synthesized a new analog by replacing the thiazole (B1198619) side chain with an isoxazole (B147169) moiety. researchgate.netnih.gov Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, known for their versatile roles in medicinal chemistry. sciensage.infomdpi.com

This modification led to the creation of iso-fludelone (B1150107) . nih.gov The results of this chemical edit were highly successful:

Enhanced Potency: Iso-fludelone proved to be more potent than its parent compound, this compound, restoring much of the activity that had been sacrificed for a better therapeutic index. nih.gov

Improved Physicochemical Properties: Iso-fludelone exhibits excellent biological stability and remarkable water solubility, which are highly desirable characteristics for a drug candidate. researchgate.netnih.gov

Broad Efficacy: The compound retains its activity against multidrug-resistant (MDR) cell lines. nih.gov

Table 2: Comparison of this compound and Iso-fludelone

| Compound | Side Chain | Key Characteristics |

|---|---|---|

| This compound | Thiazole | Superior therapeutic index, less toxic than dehydelone. researchgate.netnih.gov |

Introduction of Trifluoromethyl Moieties and Impact on Compound Profile

Synthesis of Novel this compound Congeners and Derivatives

The synthetic framework established for this compound has enabled the systematic creation of other novel congeners. researchgate.net This process involves making targeted structural modifications to further optimize the compound's profile. mdpi.comreading.ac.uk

A key example is the parallel synthesis of iso-dehydelone , the isoxazole-containing congener of dehydelone. nih.gov The creation and comparative evaluation of iso-dehydelone alongside iso-fludelone provided valuable structure-activity relationship (SAR) data. The general trend observed was that each compound in the isoxazole series was more potent than its respective parent compound (dehydelone and this compound). nih.gov This systematic approach, where novel derivatives are designed, synthesized, and evaluated, is central to modern drug discovery and demonstrates the synergy between chemical synthesis and biological investigation. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Action of Fludelone

Interaction with Microtubule Dynamics and Polymerization

Fludelone functions as a microtubule-stabilizing agent, similar to paclitaxel (B517696) and other epothilones. targetmol.comrsc.orgnih.govresearchgate.net It binds to tubulin, the protein subunit of microtubules, and promotes the polymerization of tubulin into microtubules. cancer.govtargetmol.commedkoo.com Crucially, it also stabilizes these formed microtubules, preventing their depolymerization. cancer.govtargetmol.commedkoo.com This stabilization disrupts the normal dynamic instability of microtubules, which is essential for processes like chromosome segregation during mitosis. nih.gov By interfering with microtubule dynamics, this compound effectively halts cell division. cancer.govtargetmol.commedkoo.com Studies have shown that this compound can induce microtubule bundle formation in tumor cells. nih.gov

Cell Cycle Progression Modulation

The disruption of microtubule dynamics by this compound leads to a significant impact on the cell cycle. This compound has been shown to cause cell cycle arrest, specifically at the G2/M phase. cancer.govtargetmol.commedkoo.comnih.gov This arrest occurs because the cell is unable to properly form the mitotic spindle required for cell division due to the stabilized microtubules. The accumulation of cells in the G2/M phase ultimately triggers downstream events leading to cell death. cancer.govtargetmol.commedkoo.com

Induction of Programmed Cell Death Pathways

A critical consequence of this compound-induced cell cycle arrest and microtubule dysfunction is the induction of apoptosis, or programmed cell death. cancer.govtargetmol.commedkoo.comnih.gov Research indicates that this compound treatment leads to the activation of caspase pathways, which are central to the apoptotic process. Specifically, activation of caspase-3, caspase-8, and caspase-9 has been observed in this compound-treated cells. nih.gov This suggests involvement of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, with caspase-3 being a predominant executioner caspase. nih.gov Furthermore, studies have shown the release of mitochondrial proteins such as cytochrome c and second mitochondrial-derived activator of caspase (Smac) into the cytosol following this compound treatment, indicating the involvement of the mitochondrial pathway in this compound-induced apoptosis. nih.gov DNA fragmentation, a hallmark of apoptosis, has also been detected in cells treated with this compound. nih.gov

Modulation of Multidrug Resistance Mechanisms

One of the notable advantages of this compound and other epothilones over some other microtubule-targeting agents like paclitaxel is their activity against multidrug-resistant (MDR) cancer cells. cancer.govtargetmol.commedkoo.comrsc.orgnih.govresearchgate.netaacrjournals.orgmdpi.com Multidrug resistance is often mediated by the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, reducing their intracellular concentration and effectiveness. cancer.govtargetmol.commedkoo.comnih.gov this compound is reported to be a poor substrate for P-gp, meaning it is not efficiently pumped out of resistant cells by this mechanism. cancer.govtargetmol.commedkoo.comresearchgate.net This characteristic allows this compound to retain its cytotoxic activity in tumor cells that have developed resistance to other chemotherapeutic agents, including paclitaxel, which are substrates for P-gp. cancer.govtargetmol.commedkoo.comrsc.orgnih.govresearchgate.netaacrjournals.orgmdpi.com

Cellular Target Engagement and Pathway Analysis

The primary cellular target of this compound is tubulin, the building block of microtubules. cancer.govtargetmol.commedkoo.com this compound binds to tubulin, promoting polymerization and stabilization of microtubules. cancer.govtargetmol.commedkoo.com This interaction disrupts the normal function of the microtubule cytoskeleton, leading to the observed downstream effects on cell cycle and apoptosis. Pathway analysis in response to epothilone (B1246373) treatment, including this compound, has indicated perturbations in various cellular processes linked to cell division and survival. For instance, studies have examined gene expression changes and protein modifications in response to treatment to understand the cellular signaling networks affected. aacrjournals.orgscispace.comnih.gov While specific detailed pathway analyses solely focused on this compound were not extensively detailed in the search results, the known mechanism of microtubule stabilization and the induction of apoptosis and cell cycle arrest point to the engagement of pathways regulating these fundamental cellular processes, including those involved in mitotic spindle formation, cell cycle checkpoints, and apoptotic signaling cascades. nih.govfrontiersin.orgnih.govoaepublish.comresearchgate.net

Data Table: Summary of this compound's Cellular Effects

| Cellular Effect | Mechanism Involved | Supporting Evidence |

| Inhibition of Cell Division | Disruption of microtubule dynamics and polymerization | Observed in vitro studies cancer.govtargetmol.commedkoo.com |

| G2/M Cell Cycle Arrest | Inability to form functional mitotic spindle due to microtubule stabilization | Cell cycle analysis data cancer.govtargetmol.commedkoo.comnih.gov |

| Induction of Apoptosis | Activation of caspase pathways, mitochondrial protein release, DNA fragmentation | Caspase activity assays, protein analysis cancer.govnih.gov |

| Activity in Multidrug-Resistant Cells | Poor substrate for P-glycoprotein efflux pump | Studies in MDR cell lines cancer.govtargetmol.commedkoo.comresearchgate.net |

| Microtubule Bundle Formation | Promotion of tubulin polymerization and stabilization | Microscopic observation in cells nih.gov |

Detailed Research Findings Examples:

In multiple myeloma cell lines, this compound significantly inhibited proliferation with IC50 values in the range of 1-15 nM. nih.gov

this compound treatment of RPMI 8226 cells led to microtubule bundle formation within 6-12 hours, followed by microtubule disruption and apoptosis at approximately 24 hours. nih.gov

In these multiple myeloma cells, this compound activated caspase-3, -8, and -9, and induced the release of cytochrome c and Smac into the cytosol. nih.gov

this compound demonstrated activity against human tumor cell lines (colon, breast, and ovarian) with IC50s between 1-20 nM, often lower than that of dEpoB. aacrjournals.org

this compound caused G2/M phase arrest and rapidly induced apoptosis in ovarian cancer cell lines. aacrjournals.org

Preclinical Pharmacological Evaluation of Fludelone

In Vitro Efficacy Studies

In vitro studies provide insights into the direct effects of Fludelone on cancer cells, including its potency and ability to inhibit proliferation.

Potency Against Various Human Tumor Cell Lines (e.g., colon, breast, ovarian)

This compound has shown significant inhibitory effects on the proliferation of a range of human tumor cell lines. For instance, studies have demonstrated its potency against multiple myeloma (MM) cell lines with low nanomolar IC50 values (1-15 nM). pnas.org Normal human bone marrow stromal cells, in contrast, were found to be relatively resistant, exhibiting IC50 values 10- to 15-fold higher. pnas.org While this compound is less potent than dehydelone, it generally displays markedly enhanced potency when compared with established chemotherapeutic agents like vinblastine (B1199706) and taxol. nih.gov Iso-fludelone (B1150107), a derivative, has shown particularly remarkable potency relative to other epothilones. nih.govpnas.org

Antiproliferative Activity Assessment

Assessment of this compound's antiproliferative activity has revealed its mechanism involves inducing cell cycle arrest and apoptosis. In multiple myeloma cells, this compound treatment led to G2/M phase arrest and subsequently induced apoptosis. pnas.org This apoptotic process was associated with the activation of caspase-3, -8, and -9, as well as the release of cytochrome c, indicating the involvement of the mitochondrial pathway. pnas.org

Synergistic Combinatorial Effects with Other Agents (e.g., Panaxytriol)

Investigations into combining this compound with other agents have explored the potential for synergistic interactions. Studies have investigated the combination of this compound (FD) with Panaxytriol (B31408) (PXT), a compound derived from Panax ginseng. nih.govnih.govaacrjournals.org Using the Chou-Talalay combination index (CI) method, researchers found that the combination of this compound and Panaxytriol exerted a synergistic effect against the growth of human mammary carcinoma MX-1 cells in vitro when cell growth inhibition was greater than 45%. nih.govnih.govresearchgate.net The CI values ranged from 0.836 to 0.609 for fractional inhibition (Fa) between 0.50 and 0.90, where CI < 1 indicates synergism. nih.govnih.govaacrjournals.orgresearchgate.net This moderate synergism suggests that the combination could potentially offer both high efficacy and low toxicity. nih.gov

In Vivo Efficacy Studies in Xenograft Models

In vivo studies using human tumor xenograft models in immunodeficient mice are crucial for evaluating the therapeutic efficacy of this compound in a more complex biological setting. reactionbiology.com

Therapeutic Efficacy Against Human Tumor Xenografts in Immunodeficient Mice

This compound has demonstrated significant therapeutic efficacy against a variety of human tumor xenografts in nude mice. Treatment with this compound has led to complete tumor remission and prolonged survival in models of human mammary carcinoma (MX-1), ovarian adenocarcinoma (SK-OV-3), and colon carcinoma (HCT-116). nih.govnih.govresearchgate.netresearchgate.net For instance, in MX-1 xenografts, this compound treatment resulted in complete disappearance of tumors and a "cure," defined as remission without relapse for a significant portion of the animal's lifespan. nih.govresearchgate.net Complete remission of MX-1 xenografts was achieved even with a dose significantly lower than the maximal tolerated dose. nih.gov Iso-fludelone has also shown the ability to achieve therapeutic cures in xenograft settings for various human cancer cell lines, including MX-1, SK-OV-3, and neuroblastoma (SK-NAS). researchgate.netnih.govnih.govpnas.org

Activity Against Drug-Resistant Xenograft Models

A key advantage of epothilones, including this compound, is their activity against multidrug-resistant (MDR) cell lines. nih.govnih.govnih.govnih.gov this compound is not a substrate for common MDR mechanisms, making it active against tumors that are resistant to agents like taxol or vinblastine. nih.govnih.govresearchgate.net In vivo studies have confirmed this, showing strong therapeutic effects of iso-fludelone against drug-resistant lung (A549/taxol) and mammary (MCF-7/Adr) xenografts. researchgate.netnih.govnih.govpnas.org this compound also achieved tumor remission in the Taxol-resistant CCRF-CEM/Taxol (leukemia) xenograft model. nih.gov While taxol's efficacy was greatly diminished against the taxol-resistant A549/taxol xenograft, iso-fludelone demonstrated superior efficacy, suppressing tumor growth significantly. nih.gov

Data Tables

Table 1: In Vitro Synergistic Effects of this compound and Panaxytriol against MX-1 Cells

| Fractional Inhibition (Fa) | Combination Index (CI) | Interpretation |

| 0.50 | 0.836 | Synergism |

| 0.75 | 0.613 | Synergism |

| 0.90 | 0.609 - 0.635 | Synergism |

| 0.95 | 0.708 | Synergism |

| 0.97 | 0.715 | Synergism |

CI < 1 indicates synergism. Data derived from studies using the Chou-Talalay method. nih.govnih.govaacrjournals.orgresearchgate.net

Table 2: In Vivo Efficacy of this compound and Iso-Fludelone against Human Tumor Xenografts

| Tumor Type (Cell Line) | Model Type | Compound | Key Finding | Source |

| Mammary Carcinoma (MX-1) | Subcutaneous Xenograft (Nude Mice) | This compound | Complete tumor remission and "cure" achieved via parenteral and oral routes. | nih.govnih.govresearchgate.netresearchgate.net |

| Ovarian Adenocarcinoma (SK-OV-3) | Xenograft (Nude Mice) | This compound | Tumor remission achieved. | nih.govresearchgate.net |

| Colon Carcinoma (HCT-116) | Xenograft (Nude Mice) | This compound | Tumor remission achieved, with no relapse observed over 7 months compared to Taxol. | nih.govresearchgate.net |

| Multiple Myeloma (RPMI 8226) | Subcutaneous Xenograft (NOD/SCID Mice) | This compound | Tumor disappearance after multiple doses. | pnas.org |

| Multiple Myeloma (CAG) | Disseminated Xenograft (NOD/SCID Mice) | This compound | Significantly decreased tumor burden and prolonged survival. | pnas.org |

| Mammary Carcinoma (MX-1) | Xenograft (Nude Mice) | Iso-Fludelone | Therapeutic cures achieved. | researchgate.netnih.govnih.govpnas.org |

| Ovarian Carcinoma (SK-OV-3) | Xenograft (Nude Mice) | Iso-Fludelone | Therapeutic cures achieved. | researchgate.netnih.govnih.govpnas.org |

| Neuroblastoma (SK-NAS) | Subcutaneous and Intracranial Xenograft (Nude Mice) | Iso-Fludelone | Therapeutic cures (subcutaneous) and significant therapeutic effect (intracranial). | researchgate.netnih.govnih.govpnas.org |

| Lung Carcinoma (A549/taxol) | Xenograft (Nude Mice) | Iso-Fludelone | Strong therapeutic effect against drug-resistant model. | researchgate.netnih.govnih.govpnas.org |

| Mammary Carcinoma (MCF-7/Adr) | Xenograft (Nude Mice) | Iso-Fludelone | Strong therapeutic effect against drug-resistant model. | researchgate.netnih.govnih.govpnas.org |

| Leukemia (CCRF-CEM/Taxol) | Xenograft (Nude Mice) | This compound | Tumor remission achieved against drug-resistant model. | nih.gov |

Influence on Tumor Growth and Regression Dynamics

This compound has shown broad antitumor activity in various solid tumor models. pnas.orgnih.gov In vitro studies have demonstrated that this compound significantly inhibits the proliferation of multiple myeloma (MM) cells, with IC50 values ranging from 1 to 15 nM. pnas.orgnih.gov Normal human bone marrow stromal cells exhibited relative resistance to this compound, with IC50 values 10 to 15 times higher, suggesting a potential therapeutic window. pnas.orgnih.gov Cell-cycle analysis revealed that this compound induces G2/M phase arrest and apoptosis in MM cells. pnas.orgnih.gov The induction of apoptosis involves the activation of caspases-3, -8, and -9, the release of cytochrome c and second mitochondrial-derived activator of caspase to the cytosol, and the activation of c-Jun N-terminal kinase, indicating mitochondrial involvement. pnas.orgnih.gov

This compound has also shown therapeutic efficacy against a range of other human tumor xenografts in nude mice. Complete remission was achieved against MX-1 (mammary), SK-OV-3 (ovarian), and PC-3 (prostate) xenograft tumors. nih.govresearchgate.net Notably, this compound demonstrated effectiveness against Taxol-resistant tumors, including CCRF-CEM/Taxol (leukemia) and A549/Taxol (lung carcinoma) xenografts. nih.govresearchgate.net In HCT-116 human colon carcinoma xenografts, both this compound and Taxol achieved tumor remission, but mice treated with this compound showed no relapse for over 7 months, whereas all Taxol-treated mice relapsed in approximately 1.3 months. nih.gov Complete remission of MX-1 xenografts was achieved with doses significantly lower than the maximal tolerated dose. nih.gov In some instances, complete remission has been defined as tumor suppression, shrinkage, and complete disappearance without relapse for over 15% of the animal's lifespan, sometimes lasting as long as 300 days. researchgate.net This therapeutic cure has been estimated to be equivalent to a significant log cell kill. researchgate.net

The analog iso-fludelone has also shown strong therapeutic effects and achieved therapeutic cures against several human cancer cell lines in nude mouse xenograft settings, including MX-1, SK-OV-3, and the subcutaneous neuroblastoma SK-NAS. researchgate.netnih.govresearchgate.net It also demonstrated strong activity against drug-resistant lung (A549/taxol) and mammary (MCF-7/Adr) xenografts. researchgate.netnih.govresearchgate.net

The following table summarizes some of the tumor growth and regression data from xenograft studies:

| Tumor Type (Xenograft Model) | This compound Effect | Notes | Source |

| RPMI 8226 (Multiple Myeloma) | Tumor disappearance, no relapse for >100 days | Subcutaneous model | pnas.orgnih.gov |

| CAG (Disseminated MM) | Significantly decreased tumor burden, prolonged survival | Disseminated model, assessed by bioluminescence | pnas.orgnih.gov |

| MX-1 (Mammary Carcinoma) | Complete remission ("cure") | Subcutaneous model | nih.govresearchgate.net |

| SK-OV-3 (Ovarian Carcinoma) | Complete remission | Subcutaneous model | nih.govresearchgate.net |

| PC-3 (Prostate Carcinoma) | Complete remission | Subcutaneous model | nih.govresearchgate.net |

| CCRF-CEM/Taxol (Leukemia) | Complete remission | Taxol-resistant model | nih.govresearchgate.net |

| HCT-116 (Colon Carcinoma) | Tumor remission, no relapse for >7 months | Compared to Taxol | nih.gov |

| A549/Taxol (Lung Carcinoma) | Marked suppression | Taxol-resistant model | researchgate.net |

| SK-NAS (Neuroblastoma) | Complete remission (>55 days) | Subcutaneous model (Iso-fludelone) | aacrjournals.org |

| MCF-7/Adr (Mammary) | 99% tumor suppression | Adriamycin-resistant model (Iso-fludelone) | nih.govaacrjournals.org |

Investigation of Activity in Specific Anatomical Xenograft Sites (e.g., intracranial)

Beyond subcutaneous and disseminated models, the activity of this compound and its analogs has been investigated in xenografts implanted in specific anatomical sites, including intracranial models.

Iso-fludelone has demonstrated a significant therapeutic effect against intracranially implanted SK-NAS neuroblastoma tumors in nude mice. researchgate.netnih.govresearchgate.net In this difficult-to-treat brain tumor model, iso-fludelone treatment significantly increased the median survival time of the mice compared to control groups and even established brain-cancer chemotherapeutic agents like BCNU, Taxol, and Temodar. nih.govaacrjournals.org The median survival time for the control group was 16.8 ± 0.4 days, while treatment with iso-fludelone resulted in a median survival time of 26.8 days. aacrjournals.org

Studies on tissue distribution of epothilones, including this compound and iso-fludelone, in mice bearing SK-NAS tumors have shown that these compounds can be concentrated selectively in the tumor tissue rather than in the brain or many other organs. nih.gov At 6 hours after infusion, the tumor/brain ratio for iso-fludelone was significantly higher than for this compound, dehydelone, and dEpoB. nih.gov At 21 hours after infusion, this compound showed a higher tumor/brain ratio compared to iso-fludelone, dehydelone, and dEpoB, indicating that these compounds persist in the tumor for an extended period. nih.gov

The ability of this compound and its analogs to show activity in intracranial models suggests potential for treating brain tumors, which are often challenging due to the blood-brain barrier.

The following table summarizes the activity in specific anatomical xenograft sites:

| Tumor Type (Xenograft Model) | Anatomical Site | Compound | Observed Effect | Source |

| SK-NAS (Neuroblastoma) | Intracranial | Iso-fludelone | Significant therapeutic effect, increased median survival time compared to controls | researchgate.netnih.govresearchgate.net |

| Ovcar3 (Ovarian Cancer) | Intraperitoneal | This compound | Tumor reduction of 90%, greatly prolonged survival | aacrjournals.org |

Preclinical Pharmacokinetics and Metabolism Studies of Fludelone

Metabolic Stability Characterization in Preclinical Systems

Metabolic stability refers to the susceptibility of a compound to biotransformation by enzymes, primarily in the liver srce.hrevotec.com. In vitro metabolic stability assays, often using liver microsomes or hepatocytes from various species, are commonly employed to determine the rate at which a compound is metabolized evotec.comsrce.hrnih.gov. Parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) are used to quantify metabolic stability srce.hr.

Studies have indicated that Fludelone possesses remarkable metabolic stability in preclinical systems. Its stability has been characterized in mouse plasma and human liver microsomal S9 fractions in vitro researchgate.net. This enhanced stability is attributed, in part, to the trifluorination at the C-26 position of the epothilone (B1246373) structure and the introduction of a double bond at C9-C10 researchgate.net.

In comparative studies, this compound demonstrated a significantly longer half-life in diluted nude mouse plasma (212 minutes) compared to dEpoB (46 minutes) researchgate.net. Similarly, its stability in liver microsomal S8 fraction was considerably higher (10.5 hours) than that of dEpoB (1 hour) researchgate.net. These findings suggest that this compound is less prone to enzymatic degradation in these preclinical models, which can contribute to improved exposure and potentially longer duration of action in vivo researchgate.net.

Biodistribution and Tissue Uptake in Animal Models

Biodistribution studies in animal models assess how a compound is distributed to different tissues and organs over time after administration creative-bioarray.comqps.com. These studies are vital for understanding where a drug accumulates, which is important for both efficacy at target sites and potential toxicity in non-target tissues creative-bioarray.com. Techniques such as quantitative whole-body autoradiography (QWBA) and mass spectrometry are used to quantify drug concentrations in various tissues creative-bioarray.comqps.comresearchgate.net.

Research has investigated the tissue distribution and retention of this compound in animal models, particularly in nude mice bearing human tumor xenografts researchgate.netnih.gov. Studies involving intravenous infusion of this compound in tumor-bearing nude mice have shown its distribution in various tissues, including tumors and the brain researchgate.netnih.gov.

Data from these studies indicate that this compound is concentrated selectively in the tumor compared to the brain and many other organs nih.gov. At 6 hours after infusion, the tumor/brain ratio of this compound concentration was significantly higher than that of dEpoB and dehydelone, although lower than iso-fludelone (B1150107) nih.gov. At 21 hours post-infusion, this compound showed the highest tumor/brain ratio among the tested epothilones, including iso-fludelone, dehydelone, and dEpoB nih.gov. This suggests a favorable distribution profile with sustained presence in tumor tissue nih.gov.

Furthermore, this compound has been shown to persist in the tumor for extended periods (e.g., 21 hours) at high concentrations, significantly exceeding its in vitro IC50 values nih.gov.

Comparative Pharmacokinetic Profiles of this compound and Analogs in Preclinical Studies

Comparing the pharmacokinetic profiles of this compound with its analogs, such as dEpoB and iso-fludelone, provides insights into how structural modifications influence ADME properties researchgate.netuni.lumdpi.comresearchgate.net. These comparisons are essential for identifying compounds with improved pharmacokinetic characteristics that may translate to better therapeutic outcomes nih.govdovepress.comnih.gov.

Preclinical studies have directly compared the pharmacokinetic behavior of this compound with other epothilone derivatives researchgate.netuni.lumdpi.comresearchgate.net. As mentioned earlier, this compound exhibits improved metabolic stability compared to dEpoB in mouse plasma and liver microsomes researchgate.net.

In terms of tissue distribution in tumor-bearing nude mice, this compound showed a distinct profile compared to iso-fludelone, dehydelone, and dEpoB nih.gov. While iso-fludelone initially demonstrated the highest tumor concentration at 6 hours post-infusion, this compound exhibited a higher tumor concentration than dehydelone and dEpoB at this time point nih.gov. Notably, at 21 hours after infusion, this compound had the highest tumor concentration among all tested epothilones nih.gov. Iso-fludelone also showed high bioavailability, tissue penetration, and long retention nih.gov.

These comparative studies highlight that the specific structural modifications in this compound contribute to its favorable metabolic stability and tumor-selective distribution and retention in preclinical models researchgate.netnih.gov. The trifluoromethyl group and the C9-C10 double bond are implicated in the improved metabolic stability researchgate.net, while other structural features likely influence its distribution properties nih.gov.

Computational and Theoretical Chemistry Approaches in Fludelone Research

Molecular Modeling and Docking Studies for Target Interaction

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of fludelone, these studies are crucial for understanding its interaction with its biological target, β-tubulin.

Researchers utilize molecular modeling to generate three-dimensional structures of target proteins. pomics.com Docking simulations are then performed to place this compound into the binding site of β-tubulin, predicting the binding conformation and affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-tubulin complex. For instance, studies have shown that specific amino acid residues within the tubulin binding pocket are critical for the potent activity of epothilone (B1246373) analogs like this compound. nih.govrsc.org The insights gained from these docking studies guide the rational design of new this compound derivatives with potentially improved binding affinity and efficacy. pomics.com

The process often involves software like Autodock, Gold, or Glide to carry out the docking experiments. researchgate.netnih.gov The results are typically evaluated using scoring functions that estimate the binding energy, with lower energy values indicating a more favorable interaction. pomics.com For example, a study on novel pefloxacin (B1679150) hydrazones, which also target bacterial DNA gyrase, demonstrated how docking scores and glide energy could identify the most promising compounds for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is predicated on the principle that the biological effect of a molecule is related to its structural and physicochemical properties. researchgate.net

In this compound research, QSAR models are developed to predict the antitumor activity of a series of related compounds based on their molecular descriptors. These descriptors can include parameters such as molecular weight, lipophilicity (logP), electronic properties, and steric features. By establishing a correlation between these descriptors and the observed biological activity, a predictive model can be constructed. nih.gov

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A series of compounds with known biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A significant finding in the development of this compound was the observation that replacing a methyl group in Epothilone D with a trifluoromethyl group led to superior metabolic stability while maintaining antitumor efficacy. researchgate.net This type of structure-activity relationship insight is a key outcome of QSAR studies. researchgate.net

Table 1: Key Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences drug-receptor electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Shape indices | Determines the fit of the molecule into the receptor binding site. |

| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and distribution in the body. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational changes and flexibility of both the drug and its target protein, which is often difficult to obtain through experimental methods alone. dovepress.com

In the study of this compound, MD simulations can be used to:

Assess the stability of the this compound-tubulin complex. plos.org

Investigate the conformational changes in tubulin upon this compound binding.

Analyze the role of water molecules in the binding interface.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. frontiersin.org

The simulations start with an initial structure, often obtained from X-ray crystallography or molecular modeling, and then calculate the trajectory of the system over a specific time period (e.g., nanoseconds to microseconds) by solving Newton's equations of motion. mdpi.com The stability of the simulation is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. plos.org For instance, MD simulations have been used to show the stability of protein-ligand complexes over 100 ns. plos.org

Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insight Provided |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the protein-ligand complex. A stable RMSD suggests the system has reached equilibrium. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each individual residue around its average position. | Identifies flexible and rigid regions of the protein. High RMSF values indicate greater flexibility. |

| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | Changes in Rg can indicate conformational changes such as protein unfolding or domain movements. dovepress.com |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | Highlights key interactions that contribute to binding affinity and specificity. |

| SASA (Solvent Accessible Surface Area) | The surface area of the protein that is accessible to the solvent. | Changes in SASA upon ligand binding can indicate how the ligand affects the protein's interaction with the surrounding solvent. dovepress.com |

Prediction of Molecular Properties and Conformational Analysis

Computational methods are extensively used to predict various molecular properties of this compound and its analogs, which are crucial for drug development. nih.govwiley.com These properties include physicochemical characteristics like solubility, lipophilicity, and electronic properties, as well as pharmacokinetic parameters. wiley.com Machine learning and deep learning models are increasingly being employed for accurate prediction of these properties. nih.govresearchgate.net

Conformational analysis is another critical aspect, as the three-dimensional shape of a molecule is fundamental to its biological activity. nih.gov this compound, being a macrocyclic compound, can exist in multiple conformations. Computational techniques like molecular mechanics and quantum mechanics are used to identify the low-energy, biologically active conformations. Understanding the conformational preferences of this compound is essential for designing analogs that are pre-organized for binding to tubulin, potentially leading to enhanced potency.

The prediction of molecular properties and conformational analysis are often integrated into the drug design workflow. nih.gov For example, by predicting the properties of virtual compounds, researchers can prioritize the synthesis of molecules with the most promising profiles, thereby saving time and resources.

Methodological Advancements in Fludelone Research

Development of Advanced Analytical Techniques for Research Quantification

A range of sophisticated analytical techniques are employed to ensure the precise quantification and characterization of fludelone during research and development. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for determining the purity of this compound, identifying any impurities, and quantifying related substances in a sample. For enhanced speed and resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) is also utilized.

Mass Spectrometry (MS) plays a critical role in the structural elucidation and confirmation of this compound and its analogs. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide detailed information on molecular weight and fragmentation patterns, which are essential for confirming the chemical structure. foodresearchlab.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers in-depth insights into the molecular structure and stereochemistry of this compound. Another valuable technique is ¹⁹F NMR, which has been used in vivo to monitor the uptake of this compound in tumor tissue, helping to determine the optimal timing and dosage for maximum concentration. aacrjournals.org

Additional analytical methods such as Fourier Transform Infrared (FTIR) spectroscopy are used for the qualitative analysis of functional groups, while X-ray Diffraction (XRD) can be employed for the structural analysis of crystalline forms of the compound.

Table 1: Advanced Analytical Techniques in this compound Research

| Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity identification, quantification. | |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Enhanced resolution and speed for analysis. | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural elucidation and molecular weight determination. | foodresearchlab.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and fragmentation patterns. | foodresearchlab.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural and stereochemical analysis. | |

| ¹⁹F NMR | In vivo monitoring of tumor tissue uptake. | aacrjournals.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Qualitative analysis of functional groups. |

Application of Specialized Biological Assays for Mechanism Elucidation

Understanding the precise mechanism of action of this compound has been facilitated by a variety of specialized biological assays. Cell-based assays are fundamental in determining the biological activity and potency of this compound and its analogs. abzena.com For instance, cytotoxicity assays, such as the MTT assay, are used to measure the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50). ikm.org.my Ovarian cancer cell lines have shown particular sensitivity to this compound, with IC50 values in the nanomolar range. aacrjournals.org

To investigate how this compound affects the cell cycle, flow cytometry is employed. Studies have shown that both this compound and its precursor, dEpoB, cause tumor cells to arrest in the G2/M phase of the cell cycle. aacrjournals.org Furthermore, assays to detect apoptosis are used to confirm that these compounds rapidly induce programmed cell death. aacrjournals.org

Microarray analysis has been utilized to explore the broader effects of this compound on gene expression. aacrjournals.org This technique allows for the comparison of gene modulation between this compound and other epothilone (B1246373) analogs, providing insights into differential cellular pathways affected by the compounds. aacrjournals.org For example, microarray studies have been conducted to elucidate differences in the action of this compound and dEpoB on ovarian cancer cells, including their effects on the NF-κB pathway. aacrjournals.org

The interaction of this compound with its molecular target, β-tubulin, is a key aspect of its mechanism. Assays that measure the polymerization of tubulin have demonstrated that epothilones, including this compound, induce tubulin polymerization with high potency. rsc.org Competitive binding assays have further confirmed that epothilones bind to the same site on β-tubulin as paclitaxel (B517696). rsc.org

The Chou-Talalay method for drug combination analysis has been applied to study the interaction of this compound with other compounds. nih.gov This method uses the combination index (CI) to quantitatively determine whether the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). nih.gov For example, a study combining this compound with panaxytriol (B31408) against the MX-1 breast cancer cell line demonstrated a synergistic effect at higher levels of cell growth inhibition. nih.gov

Table 2: Biological Assays in this compound Research

| Assay Type | Purpose | Key Findings | Reference |

|---|---|---|---|

| Cytotoxicity Assays (e.g., XTT, MTT) | Determine the anti-proliferative activity (IC50). | This compound is highly potent against various human tumor cell lines, with IC50 values between 1-20 nM. | aacrjournals.org |

| Cell Cycle Analysis (Flow Cytometry) | Investigate effects on cell cycle progression. | Causes tumor cells to arrest in the G2/M phase. | aacrjournals.org |

| Apoptosis Assays | Detect induction of programmed cell death. | Rapidly induces apoptosis in tumor cells. | aacrjournals.org |

| Microarray Analysis | Analyze changes in gene expression. | Elucidates differences in cellular pathways affected by this compound compared to other epothilones. | aacrjournals.org |

| Tubulin Polymerization Assays | Measure the effect on microtubule dynamics. | Induces tubulin polymerization, stabilizing microtubules. | rsc.org |

| Competitive Binding Assays | Determine binding site on the molecular target. | Binds to the paclitaxel binding site on β-tubulin. | rsc.org |

Integration of High-Throughput Screening Methodologies in Analog Discovery

The discovery of novel and improved this compound analogs has been accelerated by the integration of high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. crcm-marseille.fr This process is crucial in the early stages of drug discovery for identifying "hit" compounds that can be further optimized. crcm-marseille.fr

HTS platforms often utilize automated systems for liquid handling, plate reading, and data analysis, enabling the screening of thousands of compounds in a short period. crcm-marseille.fr These systems can perform a wide range of assays, including biochemical assays that measure enzyme activity or binding affinity, and cell-based assays that assess phenotypic changes or reporter gene expression. pharmaron.com

In the context of this compound, HTS would be instrumental in screening libraries of epothilone analogs for enhanced potency, improved metabolic stability, or activity against drug-resistant cancer cell lines. pnas.org The development of iso-fludelone (B1150107), for example, involved synthesizing and evaluating numerous epothilone congeners to find a compound with superior properties. pnas.org While the specific use of HTS in the initial discovery of every this compound analog is not always detailed, the principles of screening large numbers of related compounds to identify leads are central to this area of research. e-century.us

The data generated from HTS campaigns, such as structure-activity relationships (SAR), are vital for medicinal chemists to design and synthesize the next generation of analogs with further optimized properties. crcm-marseille.fr

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| dEpoB (desoxyepothilone B) |

| Epothilone B |

| iso-fludelone |

| Paclitaxel |

Broader Research Context and Future Directions for Fludelone Research

Fludelone's Contribution to Microtubule-Targeting Agent Research

This compound belongs to the epothilone (B1246373) class of compounds, which are known to exert their antitumor effects by stabilizing microtubule polymerization, a mechanism similar to that of taxanes like paclitaxel (B517696). nih.govmdpi.com Epothilones offer a potential advantage over taxanes as they can retain activity against multidrug-resistant (MDR) cell lines that are resistant to taxol. nih.govmdpi.compnas.org

This compound, specifically, is described as a second-generation epothilone. nih.gov It was designed through molecular editing and total synthesis, emerging as a promising therapeutic candidate in preclinical investigations. nih.gov Compared to its parent compound, epothilone D, this compound, which is derived by replacing a methyl group with a trifluoromethyl group, exhibits superior metabolic stability while maintaining antitumor efficacy. researchgate.net This enhanced stability is a key contribution of this compound to the field of microtubule-targeting agent research, addressing limitations observed in some earlier epothilones. pnas.orgresearchgate.net

Research has also explored combinations of this compound with other agents. Studies investigating the in vitro interactions of this compound with panaxytriol (B31408), a cytoprotective agent, have shown synergistic effects in inhibiting the growth of certain cancer cell lines, particularly when cell growth inhibition is greater than 45%. nih.govresearchgate.netnih.gov This suggests potential avenues for combination therapies involving this compound.

Potential Research Applications of this compound as a Molecular Probe

While the primary research focus on this compound has been its potential as a therapeutic agent, its properties also suggest potential applications as a molecular probe. Molecular probes are tools used to study biological processes by interacting with specific molecules and providing a detectable signal. mdpi.comrsc.org

The mechanism of action of this compound involves binding to tubulin and stabilizing microtubules. This specific interaction could be leveraged in research to study microtubule dynamics, tubulin structure, and the effects of microtubule stabilization in various cellular processes. By labeling this compound or its analogues with fluorescent tags or other detectable markers, researchers could visualize microtubule networks, track their assembly and disassembly, and investigate their interactions with other cellular components. mdpi.com

Furthermore, the structural characteristics of this compound, including the trifluoromethyl group, could be useful in designing probes with specific physicochemical properties, such as altered lipophilicity or enhanced stability, which might be advantageous for cellular uptake or specific targeting in research settings. researchgate.net

Strategies for Further Optimization of this compound Analogs for Research

The development of this compound itself involved structural modifications of a natural product lead to improve its properties. researchgate.netnih.gov This highlights the importance of analog optimization in the research and development of epothilone-based compounds. Strategies for further optimizing this compound analogues for research purposes can build upon the knowledge gained from its discovery and evaluation.

One strategy involves further structural modifications to enhance specific properties relevant to research applications, such as increased potency against particular cell lines, improved solubility for different experimental conditions, or the introduction of sites for facile labeling with research tags. nih.gov For example, iso-fludelone (B1150107), an analogue where the thiazole (B1198619) moiety of this compound is substituted with an iso-oxazole group, was developed to improve potency, biological stability, and water solubility compared to other epothilones. pnas.orgresearchgate.netnih.govnih.gov This demonstrates the impact of targeted structural changes on compound properties.

Another strategy involves the use of structure-activity relationship (SAR) studies to systematically explore the effect of different substituents or structural changes on the interaction with tubulin and cellular responses. nih.gov This can help identify key structural features responsible for desired research-specific activities. The incorporation of the trifluoromethyl group in this compound, for instance, was a result of understanding how this moiety can influence pharmacokinetic and pharmacodynamic properties. researchgate.net

Furthermore, the development of efficient synthetic routes is crucial for accessing a diverse range of this compound analogues for comprehensive research evaluation. nih.gov

Conceptualization of this compound as a Lead Structure for Next-Generation Research Compounds

Natural products often serve as valuable lead compounds in the discovery of new agents with biological activity. researchgate.netnih.govcapes.gov.br this compound, as a synthetic analogue of epothilone D with improved properties, can be conceptualized as a lead structure for the development of next-generation research compounds. pnas.orgresearchgate.netresearchgate.nettrdizin.gov.tr

Its improved metabolic stability and maintained efficacy compared to epothilone D make it a more robust starting point for further structural exploration. researchgate.net The knowledge gained from the SAR studies of this compound and its analogues, such as iso-fludelone, provides a foundation for designing compounds with tailored properties for specific research questions. pnas.orgresearchgate.net

The success in improving this compound's properties through targeted synthesis suggests that further modifications based on its core structure could lead to the discovery of novel microtubule-targeting agents or molecular probes with enhanced potency, selectivity, or unique mechanisms of action relevant to basic biological research or the study of disease mechanisms. pnas.orgresearchgate.netresearchgate.net The development of iso-fludelone, which showed promising preclinical results and entered clinical trials, exemplifies the potential of this compound as a lead structure for further development. pnas.orgresearchgate.netnih.govresearchgate.netmedpath.com

Influence of this compound Research on the Development of Synthetic Methodology

The synthesis of complex natural product analogues like this compound often requires the development of new and efficient synthetic methodologies. The structural complexity of this compound, particularly the presence of multiple stereocenters and functional groups, presents significant synthetic challenges. acs.org

Research efforts aimed at the total synthesis of this compound and its fragments have contributed to the advancement of synthetic organic chemistry. For example, the development of efficient methods for constructing key fragments of this compound, such as the C(1)–C(9) fragment, has involved the exploration and optimization of various chemical reactions and strategies. acs.orgacs.org The reported synthesis of this fragment utilized a tandem silylformylation–crotylsilylation/Tamao oxidation sequence, highlighting the development of specific methodologies to achieve the desired stereochemical outcome. acs.orgacs.org

The need to synthesize this compound analogues with specific structural modifications for SAR studies and optimization has also driven the development of more versatile and efficient synthetic routes. researchgate.netnih.govresearchgate.net This includes methodologies for incorporating specific functional groups, such as the trifluoromethyl group, and for modifying the macrolide core and side chains of the epothilone structure. researchgate.net The synergistic relationship between chemical synthesis and drug optimization, as exemplified by the epothilone research program that led to this compound, underscores the influence of such research on advancing synthetic capabilities. researchgate.netcapes.gov.br

Q & A

Basic Research Questions

Q. What experimental parameters are critical for assessing Fludelone's microtubule-stabilizing efficacy in vitro?

- Methodological Answer: Design experiments using tubulin polymerization assays with controlled variables (e.g., buffer pH, ATP concentration, temperature). Validate results via fluorescence microscopy to visualize microtubule bundling. Include dose-response curves and negative controls (e.g., taxol as a comparator). Ensure replicate experiments (n ≥ 3) to account for biological variability .

Q. How to optimize dose-response studies to determine this compound's IC50 in heterogeneous cancer cell lines?

- Methodological Answer: Use high-throughput viability assays (e.g., MTT or CellTiter-Glo) across a logarithmic concentration range (e.g., 0.1 nM–100 µM). Normalize data to untreated controls and apply nonlinear regression models (e.g., four-parameter logistic curve) for IC50 calculation. Account for cell line-specific factors like proliferation rates and drug efflux mechanisms .

Q. Which validated assays are suitable for comparing this compound's cytotoxicity to other epothilones?

- Methodological Answer: Employ clonogenic survival assays and apoptosis markers (e.g., Annexin V/PI staining) to assess long-term cytotoxicity. Cross-validate with live-cell imaging to track mitotic arrest duration. Use standardized reference compounds (e.g., ixabepilone) and harmonize assay conditions (e.g., exposure time, serum concentration) to ensure comparability .

Advanced Research Questions

Q. How to resolve contradictions between this compound's in vitro potency and in vivo pharmacokinetic limitations?

- Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to identify bioavailability barriers (e.g., metabolic clearance, protein binding). Validate with mass spectrometry-based tissue distribution studies. Compare in vitro cytotoxicity under hypoxia vs. normoxia to mimic in vivo tumor microenvironments .

Q. What statistical frameworks quantify synergistic interactions between this compound and DNA-damaging agents?

- Methodological Answer: Apply the Chou-Talalay combination index (CI) method using CompuSyn software. Design fixed-ratio dose matrices (e.g., 4×4 concentrations) and calculate CI values at multiple effect levels (e.g., ED50, ED75). Confirm synergy via isobologram analysis and validate with mechanistic studies (e.g., γH2AX foci for DNA repair inhibition) .

Q. How to integrate multi-omics data to identify biomarkers of this compound resistance?

- Methodological Answer: Perform RNA-seq and proteomic profiling of resistant vs. sensitive cell lines. Use pathway enrichment tools (e.g., GSEA, STRING) to pinpoint dysregulated networks (e.g., ABC transporters, βIII-tubulin isoforms). Validate candidates via CRISPR knockouts and functional rescue experiments. Ensure subsampling protocols minimize batch effects .

Q. What strategies improve specificity in this compound toxicity studies using murine models?

- Methodological Answer: Implement tissue-specific toxicity scoring (e.g., neuropathy scales, histopathological grading). Use transgenic models (e.g., TUBB3-knockout mice) to isolate on-target effects. Pair with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with adverse outcomes .

Q. How to standardize tumor spheroid models for evaluating this compound's penetration in 3D microenvironments?

- Methodological Answer: Generate spheroids with controlled size (e.g., 200–500 µm diameter) using low-adhesion plates. Measure drug penetration via fluorescently labeled this compound analogs and confocal z-stack imaging. Quantify intra-spheroid gradients using spatial transcriptomics and correlate with viability endpoints .

Methodological Frameworks & Tools

- Data Contradiction Analysis : Root-cause analysis via factorial experimental designs (e.g., varying pH, temperature) and Bayesian hierarchical modeling .

- Synergy Quantification : Combination Index (CI) theorem with CompuSyn software; isobologram generation .

- Multi-Omics Integration : LASSO regression for feature selection; R/Bioconductor packages for pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.